molecular formula C12H14N2O B123866 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one CAS No. 26593-16-8

3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one

Cat. No. B123866
CAS RN: 26593-16-8
M. Wt: 202.25 g/mol
InChI Key: YIUYAAMYUHSKDN-UHFFFAOYSA-N
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Description

3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C12H14N2O . It is used in the pharmaceutical industry and is an intermediate in the production of certain drugs .


Molecular Structure Analysis

The molecular structure of 3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one has been analyzed using NMR and quantum chemical calculations . The unusual NMR spectra and surprising protonation site of this compound have been explained based on the delocalization of the π-symmetric orbitals of its molecules . The proposed electronic structure and the observed but unexpected physical-chemical properties have been confirmed by quantum chemical calculations .

Scientific Research Applications

NMR Spectroscopy and Molecular Structure Elucidation

This compound exhibits unusual NMR spectra due to the delocalization of π-electrons across its structure. It serves as an excellent subject for NMR spectroscopy to understand the electronic and steric structure of molecules. The NMR analysis can reveal details like hindered rotation around bonds, which is crucial for predicting the reactivity and interaction of the compound .

Quantum Chemical Analysis

Quantum chemical calculations based on the NMR data can confirm the electronic structure and physical-chemical properties of the compound. This analysis is vital for designing new drugs and materials with desired properties, as it allows researchers to predict how changes at the molecular level can affect the macroscopic properties .

Intermediate in Fischer Indole Synthesis

3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one is a starting material in the Fischer indole synthesis process. This synthetic route is significant for producing various indole derivatives, which are core structures in many pharmaceuticals .

Antiemetic Drug Development

The compound is an intermediate in the synthesis of Ondansetron, a well-known antiemetic medication used to prevent nausea and vomiting caused by chemotherapy. Its role in the synthesis of such drugs highlights its importance in medicinal chemistry .

Protonation Site Analysis

The compound’s protonation site has been a subject of study due to its unexpected location. Understanding protonation sites is essential for drug design, as it affects the pharmacokinetics and pharmacodynamics of a drug .

Teaching and Academic Research

Due to its interesting properties and applications, this compound is also used in academic settings to teach advanced concepts in organic chemistry and spectroscopy. It serves as a case study for students to learn about complex molecular behaviors .

Material Science Applications

The detailed understanding of the compound’s electronic structure can be applied in material science. For instance, its delocalized π-electron system might influence the development of new materials with specific electronic or optical properties .

properties

IUPAC Name

3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-3,5-6,9,13-14H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUYAAMYUHSKDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298625
Record name 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylhydrazinyl)cyclohex-2-en-1-one

CAS RN

26593-16-8
Record name NSC124717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-phenylhydrazinyl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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